2-Butyne

Vue d'ensemble

Description

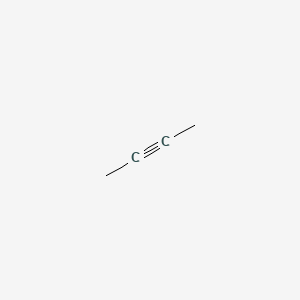

2-Butyne, also known as dimethylacetylene or crotonylene, is an alkyne with the chemical formula CH₃C≡CCH₃. It is a colorless, volatile, and pungent liquid at standard temperature and pressure. This compound is of interest to physical chemists due to its very low torsional barrier, which makes it a subject of study in high-resolution infrared spectroscopy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Butyne can be synthesized through the rearrangement reaction of ethylacetylene in a solution of ethanolic potassium hydroxide. Another method involves the double elimination of dihaloalkanes. For example, treating a dihaloalkane with a strong base like sodium amide in ammonia can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of butane or butene. This process requires high temperatures and the presence of a catalyst such as platinum or palladium to facilitate the removal of hydrogen atoms, resulting in the formation of the triple bond characteristic of alkynes .

Analyse Des Réactions Chimiques

Hydrogenation

2-Butyne can undergo hydrogenation, where hydrogen gas (H$$2]) is added across the triple bond . Depending on the reaction conditions and the amount of hydrogen added, this process can yield either an alkene (cis-2-butene) or an alkane (n-butane) .

-

Selective Hydrogenation to cis-2-Butene: Using metal catalysts like nickel, copper, or palladium, this compound can be selectively hydrogenated to cis-2-butene . The reaction's early stages primarily produce cis-2-butene, with minimal amounts of butane .

-

Complete Hydrogenation to n-Butane: With sufficient hydrogen and appropriate catalysts, this compound can be completely hydrogenated to n-butane .

The enthalpy of this reaction is ΔrH° = -272.4 ± 1.3 kJ/mol .

Reactions with Halogens and Hydrogen Halides

This compound can react with halogens (e.g., Br$$2]) and hydrogen halides (e.g., HBr) .

Hydroacylation

This compound can undergo hydroacylation, coupling with alcohols to form α,β-unsaturated ketones .

-

Ruthenium-Catalyzed Transfer Hydrogenation: Under ruthenium-catalyzed transfer hydrogenation conditions, this compound couples with alcohols to yield α,β-unsaturated ketones . For example, the coupling of this compound to p-nitrobenzyl alcohol can produce an α,β-unsaturated ketone in good yield .

Reactions with Aryl Radicals

Aryl radicals can react with this compound in gas-phase systems .

-

N-methyl-pyridinium-4-yl (NMP) Radical Cation Reactions: The N-methyl-pyridinium-4-yl radical cation reacts with this compound, leading to the loss of a hydrogen atom or a CH$$3] group .

Polymerization

This compound can participate in polymerization reactions .

Other Reactions

Applications De Recherche Scientifique

Chemical Properties and Reactions

2-Butyne is characterized by its triple bond between the second and third carbon atoms, which imparts unique reactivity. It can undergo various chemical reactions, including:

- Hydrogenation : Converting this compound to n-butane, which is essential for producing fuels and chemicals.

- Halogenation : Reacting with halogens to form haloalkanes.

- Nucleophilic Additions : Serving as a precursor for more complex organic compounds.

Industrial Applications

This compound is primarily utilized as an intermediate in organic synthesis due to its versatile reactivity. Below are key industrial applications:

| Application | Description |

|---|---|

| Solvent | Used in electronic manufacturing processes and as a cleaning agent. |

| Plasticizer | Enhances flexibility and resilience in polymer formulations. |

| Corrosion Inhibitor | Protects metal surfaces in metalworking fluids and coolants. |

| Crosslinking Agent | Improves properties of coatings, paints, and rubber products through vulcanization processes. |

| Synthesis of Specialty Chemicals | Acts as a building block for pharmaceuticals, agricultural chemicals, and surfactants. |

Case Study: Synthesis of Alkylated Hydroquinones

One notable application of this compound is in the synthesis of alkylated hydroquinones, which are important intermediates in the production of Vitamin E. This process highlights the compound's utility in pharmaceutical applications .

Biological Applications

Recent research has also explored the biological activities of derivatives of this compound. For example:

- Nematocidal Activity : this compound derivatives have shown potential for use in biological studies targeting nematodes, which are significant agricultural pests .

- Hydrogen Storage Materials : Certain derivatives may serve as components in hydrogen storage systems, crucial for developing hydrogen fuel technologies .

Safety and Toxicity

While this compound has numerous applications, safety considerations are paramount. Studies have demonstrated acute toxicity in laboratory animals, indicating that exposure can lead to severe damage to organs such as the liver and kidneys . Proper handling and safety protocols are essential when working with this compound.

Mécanisme D'action

The mechanism of action of 2-butyne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly reactive and can undergo addition reactions with electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in hydrogenation reactions, the triple bond interacts with hydrogen gas in the presence of a catalyst to form alkenes .

Comparaison Avec Des Composés Similaires

1-Butyne: A position isomer of 2-butyne with the triple bond at the end of the molecule.

Acetylenedicarboxylic acid: An alkyne with carboxylic acid groups.

1,4-Butynediol: An alkyne with hydroxyl groups at both ends.

Hexamethylbenzene: A product of this compound trimerization.

Hexafluoro-2-butyne: A fluorinated derivative of this compound

Uniqueness: this compound is unique due to its symmetrical structure and low torsional barrier, which makes it a valuable compound for spectroscopic studies. Its reactivity and ability to form various derivatives also make it a versatile compound in synthetic chemistry .

Activité Biologique

2-Butyne, a simple alkyne with the chemical formula , has garnered interest in various fields, particularly in biological and chemical research. This article explores its biological activity, potential applications, and relevant case studies.

This compound is characterized by its linear structure with a triple bond between the second and third carbon atoms. Its reactivity allows it to participate in several chemical reactions, making it a valuable compound in organic synthesis and catalysis.

Biological Activity

1. Nematocidal Activity

Research indicates that derivatives of this compound exhibit nematocidal properties, making them potential candidates for agricultural applications. Specifically, this compound-1,4-diol has been studied for its effects on nematodes, which are significant pests in agriculture .

2. Synthesis of Bioactive Compounds

this compound serves as a precursor in synthesizing various bioactive compounds. Its functional groups allow for modifications that can enhance biological activity, making it a versatile building block in pharmaceutical chemistry. For instance, derivatives of this compound have been explored for their therapeutic potentials .

Case Studies

Case Study 1: Nematocidal Efficacy

In a study focusing on agricultural applications, this compound derivatives were tested against root-knot nematodes (Meloidogyne spp.). The results showed significant mortality rates at varying concentrations, indicating that these compounds could be developed into effective nematicides.

Case Study 2: Toxicological Effects

A review of inhalation toxicity related to butane and similar compounds highlighted the neurological impacts of alkyne exposure. Although primarily focused on butane, the findings suggest that inhalation of alkynes like this compound may lead to cognitive dysfunction and other neuropsychological effects due to their central nervous system depressant properties .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound-1,4-diol | Nematocidal activity | |

| 1-Phthalimido-2-butyne | Potential therapeutic applications | |

| Butane | Neurological toxicity |

Applications in Pharmaceutical Development

The ability to modify the structure of this compound allows researchers to create compounds with enhanced biological activities. For example, the synthesis of pincer complexes using this compound has shown promise in catalyzing reactions relevant to drug development . Additionally, its derivatives are being investigated for their roles in cancer therapy and other medical applications.

Propriétés

IUPAC Name |

but-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6/c1-3-4-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMQEEKYCVKGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6 | |

| Record name | CROTONYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/475 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25684-85-9 | |

| Record name | 2-Butyne, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25684-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3060116 | |

| Record name | 2-Butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crotonylene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors heavier than air., Clear colorless liquid with an odor of petroleum; [CAMEO] | |

| Record name | CROTONYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/475 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

-4 °F (NFPA, 2010) | |

| Record name | CROTONYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/475 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

706.0 [mmHg] | |

| Record name | 2-Butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

503-17-3 | |

| Record name | CROTONYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/475 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKE6D3018E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-butyne?

A1: this compound has the molecular formula C4H6 and a molecular weight of 54.08 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: The infrared spectrum of this compound reveals characteristic absorptions for the C≡C triple bond and C-H stretching vibrations. [] Additionally, the 13C NMR spectrum exhibits distinct signals for the chemically equivalent sp hybridized carbons and the terminal methyl groups. []

Q3: How does the structure of this compound influence its reactivity in catalytic hydrogenation?

A3: The internal triple bond in this compound, unlike terminal alkynes, allows for both cis and trans isomers of the hydrogenated product, 2-butene. Studies show that highly dispersed platinum catalysts favor cis-2-butene formation, potentially due to a mechanism involving associatively adsorbed surface species. []

Q4: Can you elaborate on the selectivity challenges during this compound-1,4-diol hydrogenation?

A4: Hydrogenation of this compound-1,4-diol often yields a complex mixture of products due to competing reactions. These include the formation of cis-2-butene-1,4-diol, butane-1,4-diol, and other side products via parallel and consecutive isomerization and hydrogenation pathways. [] Achieving high selectivity to the desired product necessitates careful catalyst design and optimization of reaction conditions.

Q5: How do different supports affect palladium catalysts for this compound-1,4-diol hydrogenation?

A5: Studies demonstrate that the support material significantly impacts the activity and selectivity of palladium catalysts in this compound-1,4-diol hydrogenation. For instance, a 1% Pd/CaCO3NH3 catalyst system exhibits almost complete selectivity toward cis-2-butene-1,4-diol, possibly due to competitive adsorption of ammonia alongside this compound-1,4-diol on the palladium surface. []

Q6: How does the presence of additives impact this compound-1,4-diol hydrogenation?

A6: Additives can profoundly influence the course of this compound-1,4-diol hydrogenation. For example, this compound-1,4-diol added to a Watts buffer citrate electrolyte for nickel electroplating leads to the formation of a trimer that removes nickel ions, improving the current efficiency of the process. []

Q7: What role does this compound play in ruthenium-catalyzed carbonyl vinylation?

A7: this compound can act as a mediator in ruthenium-catalyzed carbonyl vinylations via hydrogen auto-transfer. This reaction enables the stereo- and site-selective conversion of primary alcohols to chiral allylic alcohols. [] Mechanistic studies suggest that the reaction proceeds through alcohol dehydrogenation, alkyne hydrometalation, and subsequent carbonyl addition.

Q8: What insights into the [2+2] cycloaddition of this compound to titanium-imido complexes have theoretical studies provided?

A8: Density functional theory (DFT) calculations have revealed that despite being formally forbidden by the Woodward-Hoffmann rules, the [2+2] cycloaddition of this compound to a titanium-imido complex, [(H3SiO)2Ti(=NSiH3)], is possible with a moderate activation barrier. [] This is attributed to the highly polarized Ti=N bond and the polarization of the C≡C bond in the transition state, weakening the symmetry forbidden character.

Q9: How does the regioselectivity of the [2+2] cycloaddition of methoxy-substituted alkynes to titanium-imido complexes differ from that of this compound?

A9: In contrast to this compound, the [2+2] cycloaddition of 1-methoxy-1-propyne to [(H3SiO)2Ti(=NSiH3)] proceeds with a lower activation barrier and high regioselectivity. [] This is due to the polarization of the C≡C bond induced by the electron-donating methoxy group, favoring the approach of the substituted carbon atom to the nitrogen of the Ti=N bond.

Q10: Have theoretical studies been used to investigate the reactions of this compound with other species?

A10: Yes, ab initio calculations coupled with RRKM calculations have been employed to investigate the gas-phase reactions of the ethynyl radical (C2H) with this compound. [] These studies predict methyldiacetylene (CH3C≡CC≡CH) and a methyl radical (CH3) to be the dominant products.

Q11: Can this compound be used in high-pressure photochemical reactions?

A11: Yes, research has shown that this compound can participate in high-pressure photochemical reactions with water when irradiated with UV light at λ ≈ 350 nm. [] Surprisingly, instead of polymerization, the primary products observed were cis- and trans-2-butene, and 2-butanone. The product distribution and reaction kinetics were found to be strongly dependent on the initial loading pressure.

Q12: How does the diffusion behavior of this compound in silicalite-1 differ from that of n-butane?

A12: Sorption kinetics and 13C NMR studies reveal that the diffusion of this compound in silicalite-1 is more complex than that of n-butane. [] While n-butane exhibits single-component diffusion, this compound displays a two-step process. An initial diffusion-controlled phase is followed by a slower reorientation of the sorbed molecules for denser packing, attributed to the rigidity imparted by the triple bond.

Q13: How does the presence of electron-withdrawing groups impact the reactivity of alkynes in copper-catalyzed hydroarylation reactions?

A13: Theoretical studies on the copper-catalyzed hydroarylation of alkynes with phenylboronic acid demonstrate that electron-withdrawing groups on the alkyne significantly influence the activation barrier for the carbocupration step. [] The presence of a trifluoromethyl group in 1,1,1-trifluoro-2-butyne, for example, leads to a lower activation barrier compared to this compound, highlighting the activating effect of electron-withdrawing substituents.

Q14: What is the influence of the alkyne substituent on the regioselectivity of copper-catalyzed hydroarylation?

A14: DFT calculations suggest that the regioselectivity of carbocupration in the copper-catalyzed hydroarylation of alkynes is affected by the steric and electronic properties of the alkyne substituents. [] Further research is necessary to fully understand the interplay of these factors and their impact on regiochemical outcomes.

Q15: What analytical techniques are commonly employed to study the reactions and properties of this compound?

A15: Various analytical techniques prove valuable in characterizing this compound and its derivatives. Infrared (IR) spectroscopy helps identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information. [, , ] Gas Chromatography-Mass Spectrometry (GC-MS) aids in analyzing product mixtures, while single-crystal X-ray diffraction elucidates molecular structures. [, ]

Q16: Are there any studies on the environmental impact of this compound and its degradation pathways?

A16: While the provided research papers primarily focus on synthesis, reactivity, and catalytic applications, a comprehensive understanding of this compound's environmental impact necessitates further investigation into its degradation pathways and potential ecological effects.

Q17: Are there alternatives to this compound in specific applications, and how do their performances compare?

A17: The research papers primarily focus on this compound and its derivatives. Exploring alternative compounds would require a separate investigation depending on the specific application, considering factors such as reactivity, selectivity, cost, and environmental impact.

Q18: What are some essential resources for this compound research?

A18: Essential resources include access to spectroscopic techniques like NMR and IR, separation techniques like GC-MS, and computational chemistry software for modeling and theoretical studies. Additionally, chemical databases and research publications are crucial for staying updated on the latest advancements in the field.

Q19: What are some historical milestones in this compound research?

A19: While the provided articles don't delve into the detailed history, milestones likely involve the initial synthesis and characterization of this compound, followed by discoveries related to its reactivity, particularly in catalytic reactions like hydrogenation and cycloadditions. Further research into the historical development of this compound chemistry would provide a more comprehensive understanding of its evolution.

Q20: How does this compound research intersect with other scientific disciplines?

A20: this compound research extends beyond organic chemistry and catalysis. Its applications in material science, as demonstrated by its role in nickel electroplating, highlight its relevance to surface modification and thin film deposition. [] Additionally, spectroscopic studies of this compound in various environments provide insights into its molecular dynamics and interactions, bridging the fields of chemistry and physics. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.